molecular formula C9H9BrO2S B8724188 1-Bromo-2-(cyclopropylsulfonyl)benzene CAS No. 1299474-18-2

1-Bromo-2-(cyclopropylsulfonyl)benzene

Cat. No.: B8724188
CAS No.: 1299474-18-2
M. Wt: 261.14 g/mol
InChI Key: UMMWZYLTPUYOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-(cyclopropylsulfonyl)benzene is a brominated aromatic compound featuring a cyclopropylsulfonyl group at the ortho position relative to the bromine substituent. For instance, 1-Bromo-4-(cyclopropylsulfonyl)benzene (CAS 648906-28-9) shares the same functional groups but differs in substituent placement (para vs. ortho), leading to distinct steric and electronic effects . The cyclopropylsulfonyl group is an electron-withdrawing moiety, which activates the aromatic ring for nucleophilic substitution reactions at the bromine site. This compound is hypothesized to exhibit applications in medicinal chemistry and materials science, akin to its methylsulfonyl and isopropylsulfonyl analogs .

Properties

CAS No.

1299474-18-2

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

1-bromo-2-cyclopropylsulfonylbenzene

InChI

InChI=1S/C9H9BrO2S/c10-8-3-1-2-4-9(8)13(11,12)7-5-6-7/h1-4,7H,5-6H2

InChI Key

UMMWZYLTPUYOAG-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Positional Isomers
  • 1-Bromo-4-(cyclopropylsulfonyl)benzene (CAS 648906-28-9): The para-substituted isomer has a molecular formula of C₉H₉BrO₂S (MW 261.19 g/mol).
  • 1-Bromo-3-(methylsulfonyl)benzene (CAS 70399-02-9): This meta-substituted derivative features a methylsulfonyl group, which is less sterically demanding than cyclopropylsulfonyl. The methyl group’s lower electron-withdrawing capacity may result in slower reaction kinetics in cross-coupling reactions .
Functional Group Replacements
  • 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene : This compound combines methylsulfonyl and trifluoromethyl groups, creating a strongly electron-deficient aromatic system. The trifluoromethyl group enhances lipophilicity, making it advantageous in agrochemical design .
  • 1-Bromo-2-(difluoromethoxy)benzene (CAS 175278-33-8): Replacing sulfonyl with difluoromethoxy converts the molecule into an electron-poor aryl ether. This substitution alters reactivity, favoring electrophilic aromatic substitution over nucleophilic pathways .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Purity Physical State Key Functional Groups
1-Bromo-2-(cyclopropylsulfonyl)benzene* C₉H₉BrO₂S 261.19 ~95%† Colorless oil‡ Bromine, cyclopropylsulfonyl
1-Bromo-4-(cyclopropylsulfonyl)benzene C₉H₉BrO₂S 261.19 95% Solid or crystalline Bromine, cyclopropylsulfonyl
1-Bromo-2-(methylsulfonyl)benzene C₇H₇BrO₂S 235.10 >95% Colorless oil Bromine, methylsulfonyl
1-Bromo-2-(difluoromethoxy)benzene C₇H₅BrF₂O 223.02 N/A Colorless liquid Bromine, difluoromethoxy

*Hypothesized data based on analogs; †Typical purity for similar compounds ; ‡Common physical state for brominated aromatics .

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